8-ethyl-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one
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Overview
Description
8-ethyl-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one is an organic compound characterized by its unique structure, which integrates elements of pyrimidine and indole. This compound's intriguing molecular design makes it a subject of interest in various scientific disciplines, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one typically involves multi-step processes starting with the preparation of pyrimidine and indole precursors. The reaction conditions often include controlled temperatures, specific catalysts, and carefully measured reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production scales up these synthetic routes, optimizing the process for efficiency and cost-effectiveness. This involves using larger reactors, continuous flow chemistry, and advanced purification techniques to meet the demand for the compound in various applications.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Typically, strong oxidizing agents are used, resulting in the formation of more oxidized derivatives.
Reduction: Reductive conditions, often involving hydrogenation or the use of reducing agents, can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a suitable base or catalyst.
Major Products Formed: The primary products depend on the specific reactions but often include various derivatives with altered functional groups, enhancing or modifying the compound's properties.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, the compound serves as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: In medicinal chemistry, it is investigated for potential therapeutic applications, including as a scaffold for drug development targeting specific biological pathways.
Industry: The compound finds use in the development of advanced materials, such as specialized coatings or polymers, due to its stable yet versatile chemical nature.
Mechanism of Action
The mechanism by which 8-ethyl-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to significant biological effects. The pathways involved are generally specific to the functional groups present on the compound, influencing its binding affinity and activity.
Comparison with Similar Compounds
8-ethyl-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one stands out due to its combined pyrimidine and indole structure, offering a unique scaffold compared to other similar compounds. Some related compounds include:
7-ethyl-5-methyl-3,4,7,8-tetrahydropyrimido[2,1-b]benzazepin-2-one
6-isopropyl-9,9-dimethyl-2,3,9,9a-tetrahydropyrimido[1,2-a]quinoline-1(4H)-one
These compounds share some structural elements but differ significantly in terms of their reactivity, biological activity, and applications.
There you have it—a comprehensive breakdown of this fascinating compound, complete with synthesis methods, chemical reactions, applications, mechanisms, and comparisons. Anything else pique your interest?
Properties
IUPAC Name |
8-ethyl-10,10,10a-trimethyl-3,4-dihydro-1H-pyrimido[1,2-a]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-5-11-6-7-13-12(10-11)15(2,3)16(4)17-14(19)8-9-18(13)16/h6-7,10H,5,8-9H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVDRANOTAHGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N3CCC(=O)NC3(C2(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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